
Magnoflorine;alpha-Magnoflorine;Thalictrine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is found in various species of the Menispermaceae family, such as Pachygone ovata, Sinomenium acutum, and Cissampelos pareira . This compound has been identified for its potential physiological effects, including anti-inflammatory, sedative, anxiolytic, antifungal, and muscle atrophy protective properties .
準備方法
Synthetic Routes and Reaction Conditions
Magnoflorine is metabolically derived from (S)-reticuline, a pivotal intermediate in the biosynthesis of numerous benzylisoquinoline alkaloid structural subgroups. The biosynthesis involves two enzymatic steps: first, (S)-corytuberine synthase/CYP80G2 converts (S)-reticuline to (S)-corytuberine, and then (S)-corytuberine-N-methyltransferase converts (S)-corytuberine to (S)-magnoflorine .
Industrial Production Methods
Industrial production methods for magnoflorine are not extensively documented. the extraction from natural sources, such as the roots of Berberis cretica, using counter-current partition chromatography (CPC) has been reported .
化学反応の分析
Types of Reactions
Magnoflorine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of magnoflorine can lead to the formation of quinone derivatives, while reduction can yield dihydro derivatives.
科学的研究の応用
Magnoflorine has a wide range of scientific research applications:
作用機序
Magnoflorine exerts its effects through multiple molecular targets and pathways. It has been identified as an inhibitor of NF-κB activation and an agonist at the β2-adrenergic receptor . Additionally, it modulates action potentials and underlying ionic currents in ventricular cardiomyocytes . In cancer cells, magnoflorine induces apoptosis, inhibits cell proliferation, and causes cell cycle arrest in the S/G2 phases .
類似化合物との比較
Similar Compounds
Magnoflorine is similar to other isoquinoline alkaloids such as berberine, palmatine, and jatrorrhizine .
Uniqueness
What sets magnoflorine apart from these similar compounds is its broad spectrum of biological activities and its unique structural features. Unlike berberine, which is primarily known for its antimicrobial properties, magnoflorine exhibits a wider range of therapeutic effects, including anti-inflammatory, anxiolytic, and muscle atrophy protective properties .
Conclusion
Magnoflorine is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and diverse biological activities make it a valuable subject of study for developing new therapeutic agents and understanding complex biochemical pathways.
特性
IUPAC Name |
2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4.HI/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18;/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRHNGNRVVELAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC)C.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

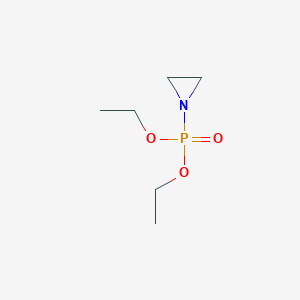
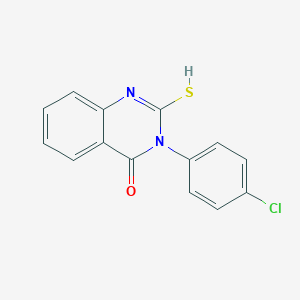
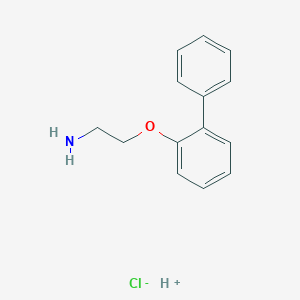




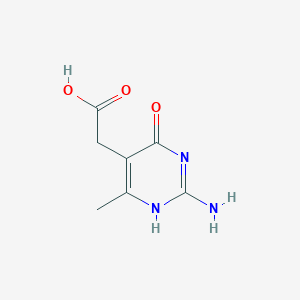
![Sodium;6,6-dibromo-3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7759891.png)
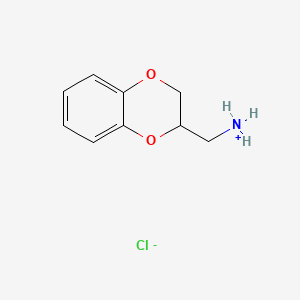

![4-Thiazolidinone, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-3-(2-propen-1-yl)-2-thioxo-](/img/structure/B7759902.png)
![2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B7759924.png)
